Ethoxyquin Dimer

Descripción general

Descripción

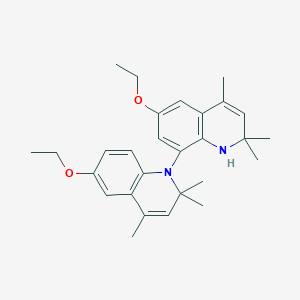

Ethoxyquin Dimer, also known as 6,6’-diethoxy-2,2,2’,2’,4,4’-hexamethyl-1’H,2H,2’H-1,8’-biquinoline, is an oxidation product of Ethoxyquin. Ethoxyquin is a synthetic antioxidant widely used in animal feeds to prevent the oxidation of fats and proteins during storage. The dimer form is one of the major oxidation products of Ethoxyquin and has been studied for its potential health hazards and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethoxyquin Dimer is typically formed through the oxidation of Ethoxyquin. The oxidation process can be carried out using various oxidizing agents under controlled conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of Ethoxyquin using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the dimer from other oxidation products .

Análisis De Reacciones Químicas

Types of Reactions: Ethoxyquin Dimer undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced species.

Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other electrophiles

Major Products Formed:

Oxidation: Quinone derivatives and other oxidized species.

Reduction: Monomeric Ethoxyquin and other reduced forms.

Substitution: Various substituted Ethoxyquin derivatives

Aplicaciones Científicas De Investigación

Background on Ethoxyquin and EQDM

Ethoxyquin is primarily used as an antioxidant in animal feeds to prevent lipid oxidation, which can lead to rancidity and nutrient loss. EQDM, as a metabolite, is more stable than its parent compound, making it a useful marker for assessing ethoxyquin consumption in animals, particularly fish.

Applications in Aquaculture

2.1 Antioxidant Properties

EQDM exhibits antioxidant properties that contribute to the stability of feed formulations. Its presence in fish feed helps maintain the quality of lipids, thereby enhancing the nutritional value of the feed and the health of aquatic animals. Research indicates that EQDM concentrations in fish can be significantly higher than those of EQ, suggesting its role as a more stable indicator of antioxidant efficacy in aquaculture settings .

2.2 Feed Additive Regulations

In the European Union, ethoxyquin is approved as a feed additive under Regulation (EC) No 1831/2003, with permissible levels set at 150 mg/kg for fish feed . The safety assessments conducted by the European Food Safety Authority (EFSA) affirm that EQDM does not pose health risks to consumers when used within regulatory limits .

Food Preservation Applications

3.1 Preventing Oxidative Damage

EQDM is utilized in food preservation due to its ability to inhibit oxidative damage in food products such as paprika and other spices. This application helps maintain color and flavor integrity during storage . The compound's effectiveness at preventing degradation of carotenoids in food products makes it valuable for extending shelf life.

Case Studies on EQDM Usage

4.1 Analysis of Residues in Aquatic Animals

A study conducted on ocean-farmed salmon demonstrated that EQDM was present at concentrations significantly higher than those of EQ, highlighting its accumulation through dietary intake . This research utilized high-pressure liquid chromatography (HPLC) for quantitative analysis, establishing a method for monitoring residues in fish tissues .

4.2 Comparative Studies on Antioxidant Efficacy

Research comparing the antioxidant efficacy of EQ and its metabolites, including EQDM, showed that while both compounds provide protective effects against lipid peroxidation, EQDM's stability offers advantages in maintaining feed quality over extended periods .

Regulatory Considerations and Safety Assessments

The EFSA's safety assessments indicate that while ethoxyquin is generally safe at recommended levels, concerns regarding impurities such as p-phenetidine necessitate caution regarding long-term use in reproductive animals . The health-based guidance value for EQDM has been established at 0.006 mg/kg body weight per day, emphasizing the importance of monitoring exposure levels in animal feeds.

Tables Summary

| Application Area | Key Benefits | Regulatory Status |

|---|---|---|

| Aquaculture | Prevents lipid oxidation; enhances feed quality | Approved as E324; max 150 mg/kg for fish |

| Food Preservation | Maintains color/flavor integrity | Used in spices; efficacy documented |

| Residue Monitoring | Higher concentrations than EQ | HPLC methods validated for analysis |

Mecanismo De Acción

The mechanism of action of Ethoxyquin Dimer involves its ability to scavenge free radicals and terminate lipid peroxidation chains. This antioxidant activity is primarily due to the presence of the quinoline structure, which can donate electrons to neutralize free radicals. The dimer form enhances this activity by providing multiple sites for radical scavenging .

Comparación Con Compuestos Similares

Ethoxyquin: The monomeric form, widely used as an antioxidant in animal feeds.

Ethoxyquin Quinone Imine: Another oxidation product of Ethoxyquin, known for its potential mutagenic and carcinogenic properties

Comparison: Ethoxyquin Dimer is unique in its enhanced antioxidant properties compared to its monomeric form. While Ethoxyquin is effective in preventing oxidation, the dimer form provides additional stability and efficacy. Ethoxyquin Quinone Imine, on the other hand, poses potential health risks due to its mutagenic and carcinogenic properties, making this compound a safer alternative for certain applications .

Actividad Biológica

Ethoxyquin dimer (EQDM), a metabolite of the synthetic antioxidant ethoxyquin (EQ), has garnered attention for its biological activity, particularly in relation to its effects on liver metabolism, oxidative stress, and overall health in various animal models. This article delves into the biological activity of EQDM, supported by case studies and research findings.

Overview of this compound

Ethoxyquin is primarily used as an antioxidant in animal feed to prevent lipid peroxidation. Its dimerization leads to the formation of EQDM, which exhibits distinct biological properties compared to its parent compound. Research indicates that EQDM can accumulate in liver and adipose tissues, potentially influencing metabolic processes and oxidative stress responses in animals .

Case Study: Subchronic Dietary Exposure in Mice

A significant study investigated the effects of dietary exposure to EQDM over a 90-day period in male BALB/c mice. Key findings included:

- Liver Metabolism : Mice exposed to higher doses of EQDM exhibited incomplete mitochondrial β-oxidation and increased levels of fatty acid oxidation products. Specifically, elevated levels of glycerol and intermediates such as 3-phosphoglycerate were noted, indicating altered glycolysis and energy mobilization .

- Oxidative Stress : The study reported increased oxidative stress markers, including depletion of Vitamin E and alterations in glutathione levels. Notably, reduced glutathione levels were observed alongside increased gamma-glutamylcysteine, suggesting a compensatory response to oxidative damage .

| Parameter | Control Group | EQDM 3 | EQDM 4 | EQDM 5 | EQDM 6 |

|---|---|---|---|---|---|

| Glycerol Levels | Baseline | Increased | Increased | Increased | Increased |

| Vitamin E Levels | Normal | Decreased | Decreased | Decreased | Decreased |

| Reduced Glutathione (GSH) | Normal | Increased | Increased | Decreased | Decreased |

| Cysteine Sulfinic Acid | Normal | Decreased | Decreased | Decreased | Decreased |

Oxidative Stress and Inflammatory Response

Research indicates that exposure to EQDM leads to significant changes in lipid profiles and inflammatory markers:

- Lipid Peroxidation : High doses of EQDM resulted in increased levels of dihydroxy fatty acids (e.g., 12,13-DiHOME), which are indicators of oxidative stress and inflammation. Concurrently, levels of ceramides associated with oxidative damage were elevated .

- Proteomic Changes : Analysis revealed substantial alterations in the liver proteome following EQDM exposure. Of the proteins quantified, a significant number showed dose-dependent regulation, highlighting systemic biological responses to EQDM .

Antioxidant Properties

Despite concerns regarding its potential toxicity, some studies suggest that EQDM retains antioxidant properties:

Propiedades

IUPAC Name |

6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCXDKKEKXRNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569133 | |

| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-77-9 | |

| Record name | Ethoxyquin dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.